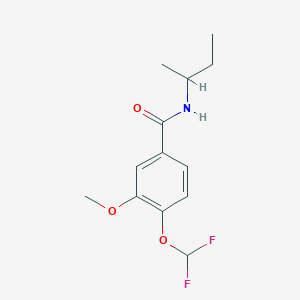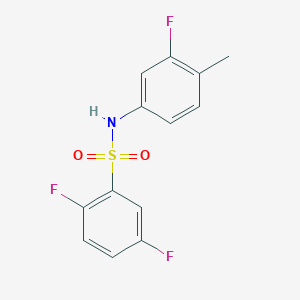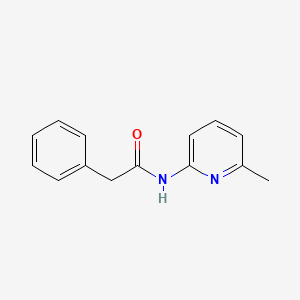
(Pentafluorophenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluorophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a pentafluorophenyl group and a pyrrolidin-1-yl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of pentafluorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Pentafluorophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Reduction: The methanone moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Substituted pentafluorophenyl derivatives.
Reduction: (Pentafluorophenyl)(pyrrolidin-1-yl)methanol.
Oxidation: this compound N-oxide.
Scientific Research Applications
(Pentafluorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, particularly in the development of drugs targeting central nervous system disorders.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of (Pentafluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity to these targets due to its electron-withdrawing properties, which can stabilize the transition state of the reaction. The pyrrolidin-1-yl group contributes to the compound’s overall three-dimensional structure, facilitating its interaction with the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Phenyl(pyrrolidin-1-yl)methanone: Lacks the electron-withdrawing fluorine atoms, resulting in different reactivity and binding properties.
(Trifluoromethyl)phenyl(pyrrolidin-1-yl)methanone: Contains fewer fluorine atoms, leading to less pronounced electronic effects compared to (Pentafluorophenyl)(pyrrolidin-1-yl)methanone.
Uniqueness
This compound is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity. This makes it a valuable compound for designing molecules with specific electronic and steric requirements .
Properties
Molecular Formula |
C11H8F5NO |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H8F5NO/c12-6-5(11(18)17-3-1-2-4-17)7(13)9(15)10(16)8(6)14/h1-4H2 |
InChI Key |
ARQJMKHZRCJNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10975490.png)

![2-Ethyl-1-[(4-ethylphenyl)sulfonyl]piperidine](/img/structure/B10975504.png)
![Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B10975519.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975523.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10975524.png)
![N-(2,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10975530.png)

![(2E)-5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10975548.png)
![2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B10975552.png)


![4-Ethyl-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B10975571.png)
![1,4-Diazepane-1,4-diylbis[(2-ethoxyphenyl)methanone]](/img/structure/B10975575.png)
